molecular formula C30H20N2 B1457222 9-Phenyl-9H,9'H-[3,3']bicarbazolyl CAS No. 1060735-14-9

9-Phenyl-9H,9'H-[3,3']bicarbazolyl

Cat. No. B1457222
M. Wt: 408.5 g/mol
InChI Key: GKTLHQFSIDFAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09324954B2

Procedure details

24.10 g (97.92 mmol) of 3-bromo-9H-carbazole 22, 30.93 g (107.71 mmol) of compound 25 and 11.56 g of sodium carbonate are suspended in 2500 ml of dioxane, 2500 ml of toluene and 1000 ml of water. 5.79 g (5.01 mmol) of Pd(PPh3)4 are added to this suspension. The reaction mixture is heated under reflux for 5 h. After cooling, the precipitated solid is filtered off with suction, washed with water and ethanol and dried. The residue is extracted with hot toluene and recrystallised from toluene. The yield is 22.0 g (55%).
Quantity
24.1 g
Type
reactant
Reaction Step One
[Compound]
Name
compound 25
Quantity
30.93 g
Type
reactant
Reaction Step Two
Quantity
11.56 g
Type
reactant
Reaction Step Three
Quantity
2500 mL
Type
reactant
Reaction Step Four
Name
Quantity
1000 mL
Type
reactant
Reaction Step Five
Quantity
2500 mL
Type
solvent
Reaction Step Six
Quantity
5.79 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.C(=O)([O-])[O-].[Na+].[Na+].[C:21]1([CH3:27])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.O>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:12]1([N:6]2[C:5]3[CH:4]=[CH:3][C:2]([C:2]4[CH:3]=[CH:4][C:5]5[NH:6][C:26]6[C:21]([C:27]=5[CH:14]=4)=[CH:22][CH:23]=[CH:24][CH:25]=6)=[CH:14][C:13]=3[C:12]3[C:7]2=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2.3,^1:38,40,59,78|

Inputs

Step One
Name
Quantity
24.1 g
Type
reactant
Smiles
BrC=1C=CC=2NC3=CC=CC=C3C2C1
Step Two
Name
compound 25
Quantity
30.93 g
Type
reactant
Smiles
Step Three
Name
Quantity
11.56 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
2500 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
1000 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
2500 mL
Type
solvent
Smiles
O1CCOCC1
Step Seven
Name
Quantity
5.79 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated solid is filtered off with suction
WASH
Type
WASH
Details
washed with water and ethanol
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with hot toluene
CUSTOM
Type
CUSTOM
Details
recrystallised from toluene

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N1C2=CC=CC=C2C=2C=C(C=CC12)C=1C=CC=2NC3=CC=CC=C3C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.